molecular formula C21H24Cl3N5OS B14144013 N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide CAS No. 301816-02-4

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide

Cat. No.: B14144013
CAS No.: 301816-02-4
M. Wt: 500.9 g/mol
InChI Key: DNNBTOAOILLBAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide typically involves multiple steps:

    Formation of the diazenyl intermediate: This step involves the reaction of 2-methylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 2-methyl-4-aminophenyl to form the diazenyl intermediate.

    Introduction of the trichloroethyl group: The diazenyl intermediate is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.

    Formation of the butanamide moiety: Finally, the trichloroethyl intermediate is reacted with butanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It may be used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trichloroethyl group and diazenyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

301816-02-4

Molecular Formula

C21H24Cl3N5OS

Molecular Weight

500.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C21H24Cl3N5OS/c1-4-7-18(30)26-19(21(22,23)24)27-20(31)25-16-11-10-15(12-14(16)3)28-29-17-9-6-5-8-13(17)2/h5-6,8-12,19H,4,7H2,1-3H3,(H,26,30)(H2,25,27,31)

InChI Key

DNNBTOAOILLBAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C

Origin of Product

United States

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